Predicted Physicochemical Profile vs. 3-Iodo-DPP Analog
The 3-bromo-2-methyl derivative exhibits markedly lower predicted density and boiling point than the corresponding 3-iodo analog, translating to different handling, solubility, and chromatographic behavior during parallel library synthesis. Specifically, the target compound has a predicted density of 1.74±0.1 g/cm³ and a predicted boiling point of 279.0±28.0 °C . By comparison, 3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 2057506-89-3, lacking the 2-methyl group) has a predicted density of 2.23±0.1 g/cm³ and a predicted boiling point of 296.1±28.0 °C .
| Evidence Dimension | Predicted density and boiling point |
|---|---|
| Target Compound Data | Density: 1.74±0.1 g/cm³; Boiling point: 279.0±28.0 °C (Predicted) |
| Comparator Or Baseline | 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 2057506-89-3): Density 2.23±0.1 g/cm³; BP 296.1±28.0 °C (Predicted) |
| Quantified Difference | Density: –0.49 g/cm³ (–22%) vs. iodo analog; Boiling point: –17.1 °C vs. iodo analog |
| Conditions | Predicted values from ACD/Labs or equivalent computational models, as reported by Chemsrc and ChemicalBook |
Why This Matters
Lower density and boiling point facilitate easier solvent removal and purification, reducing processing time in parallel medicinal chemistry workflows and potentially enabling higher-throughput library production relative to the heavier iodo congener.
